N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Description

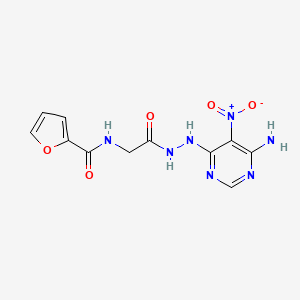

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked via a hydrazinyl-oxoethyl chain to a 6-amino-5-nitropyrimidin-4-yl group.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O5/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVWDLMJBXZGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with hydrazinyl-oxoethyl linkages, heterocyclic cores, and bioactive substituents. Key comparisons include:

Structural Analogues with Hydrazinyl-Oxoethyl Linkages

- Compounds (1f, 1g, 2a–b): These urea derivatives feature thiazolyl-piperazinyl scaffolds and aromatic substituents. For example, 1f (yield: 70.7%, m.p. 198–200°C) includes a trifluoromethylphenyl group, which enhances lipophilicity compared to the target compound’s nitro-pyrimidine motif.

- Compounds (97c–e) : These furan-3-carboxamides (e.g., 97c : N-methyl; 97d : N-phenyl) share the hydrazinyl-oxoethyl-furan backbone but lack the pyrimidine ring. Their simpler structures may result in lower synthetic complexity but reduced target specificity compared to the nitro-pyrimidine-containing compound .

Functional Group and Bioactivity Comparisons

- Naphtho[2,1-b]furan Derivatives: Compounds like 5a–d incorporate benzylidene-hydrazine and acetamide groups. These demonstrated antibacterial activity, suggesting that hydrazine-linked heterocycles are pharmacologically relevant.

- Indole-Carboxamide Derivatives : Compounds such as 5i–l feature indole rings instead of pyrimidine. Indole’s planar structure may enhance DNA intercalation, but the absence of a nitro group could limit oxidative stress-mediated mechanisms observed in nitropyrimidines .

- Antioxidant Derivatives: Compounds like 3d–g with tert-butylphenolic groups exhibit antioxidant and cytotoxic activities. Their bulky substituents improve radical scavenging but may reduce bioavailability compared to the target compound’s compact structure .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.